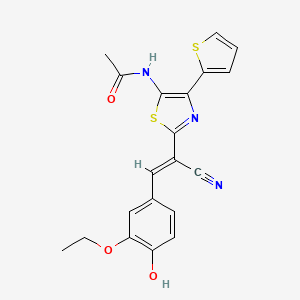

(E)-N-(2-(1-cyano-2-(3-ethoxy-4-hydroxyphenyl)vinyl)-4-(thiophen-2-yl)thiazol-5-yl)acetamide

Description

Properties

IUPAC Name |

N-[2-[(E)-1-cyano-2-(3-ethoxy-4-hydroxyphenyl)ethenyl]-4-thiophen-2-yl-1,3-thiazol-5-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O3S2/c1-3-26-16-10-13(6-7-15(16)25)9-14(11-21)19-23-18(17-5-4-8-27-17)20(28-19)22-12(2)24/h4-10,25H,3H2,1-2H3,(H,22,24)/b14-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZITLAWHNEGZRAG-NTEUORMPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=C(C#N)C2=NC(=C(S2)NC(=O)C)C3=CC=CS3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=CC(=C1)/C=C(\C#N)/C2=NC(=C(S2)NC(=O)C)C3=CC=CS3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N-(2-(1-cyano-2-(3-ethoxy-4-hydroxyphenyl)vinyl)-4-(thiophen-2-yl)thiazol-5-yl)acetamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its multifaceted biological activities. This compound features a complex structure with various functional groups, including a thiazole ring, thiophene, and a hydroxyphenyl group, which contribute to its pharmacological potential.

Chemical Structure and Properties

The compound's molecular formula is , and it has a molecular weight of approximately 370.42 g/mol. The presence of the cyano group enhances its reactivity, making it suitable for various biological applications.

The biological activity of this compound can be attributed to its ability to interact with multiple cellular targets. Thiazole derivatives, in general, have been shown to influence various biochemical pathways, including:

- Antimicrobial Activity : Inhibition of bacterial lipid biosynthesis.

- Anticancer Activity : Induction of apoptosis in cancer cells.

- Anti-inflammatory Effects : Modulation of inflammatory pathways.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound have minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against various pathogens, including Staphylococcus aureus and Staphylococcus epidermidis .

Anticancer Activity

The compound's anticancer potential is supported by evidence demonstrating its ability to induce apoptosis in multiple cancer cell lines. Structure-activity relationship (SAR) studies indicate that modifications at specific positions on the thiazole ring significantly enhance cytotoxicity against cancer cells . For example:

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| 13 | Bcl-2 Jurkat | < 1 |

| 13 | A-431 | < 1 |

Anti-inflammatory Effects

Thiazole derivatives are also known for their anti-inflammatory properties. They can modulate cytokine release and inhibit the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), which plays a crucial role in inflammatory responses.

Case Studies

Several studies have explored the biological activity of thiazole-containing compounds:

- Antimicrobial Evaluation : A study evaluated a series of thiazole derivatives for their antimicrobial properties, revealing that certain compounds exhibited potent activity against resistant bacterial strains .

- Cytotoxicity Against Cancer Cells : In vitro studies demonstrated that specific thiazole derivatives induced significant cytotoxic effects on cancer cell lines, with IC50 values lower than conventional chemotherapeutics like doxorubicin .

- Inflammatory Response Modulation : Research indicated that thiazole derivatives could effectively reduce inflammatory markers in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Scientific Research Applications

Biological Activities

The compound is part of a class of thiazole derivatives known for their diverse biological activities, including:

- Antimicrobial Activity : Thiazole derivatives have been shown to possess significant antimicrobial properties. The incorporation of electron-withdrawing groups enhances their efficacy against various pathogens. For example, the thiazole-based compounds have demonstrated inhibitory effects on bacterial growth, making them potential candidates for antibiotic development .

- Anticancer Properties : Many thiazole derivatives, including those similar to (E)-N-(2-(1-cyano-2-(3-ethoxy-4-hydroxyphenyl)vinyl)-4-(thiophen-2-yl)thiazol-5-yl)acetamide, have been studied for their anticancer activity. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms, such as the inhibition of specific signaling pathways involved in cell proliferation .

Therapeutic Potential

The therapeutic potential of this compound can be categorized into several areas:

2.1. Anti-inflammatory Effects

Thiazole derivatives have shown promise in reducing inflammation, which is crucial in treating conditions like arthritis and other inflammatory diseases. The compound's structure allows it to interact with inflammatory mediators effectively .

2.2. Enzyme Inhibition

Research has highlighted the ability of thiazole compounds to inhibit enzymes such as xanthine oxidase, which is relevant in the treatment of gout and related disorders. The structure-activity relationship studies suggest that modifications to the thiazole ring can enhance inhibitory potency .

2.3. Leishmaniasis Treatment

Recent studies have identified thiazole derivatives as potential agents against leishmaniasis. Compounds exhibiting hybrid structures combining thiazoles with other pharmacophores have shown significant activity against Leishmania species, indicating their potential in tropical medicine .

Case Studies and Data Tables

Below are summarized findings from various studies that illustrate the effectiveness and applications of this compound and related compounds.

Comparison with Similar Compounds

Thiazole vs. Thiadiazole Derivatives

The compound N-[4-acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide () replaces the thiazole ring with a dihydrothiadiazole core. The 4-fluorophenyl group in may enhance metabolic stability relative to the target’s thiophene moiety .

Substituent Effects on Bioactivity

The compound 2-(2-((1,3-dioxoisoindolin-2-yl)amino)-4-oxo-4,5-dihydrothiazol-5-yl)-N-(4-nitrophenyl)acetamide () features a 4-nitrophenyl group, which introduces strong electron-withdrawing effects.

Thiazolidinone Analogues

N-(2-hydroxyphenyl)-2-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide () contains a thiazolidinone ring with a sulfanylidene group. This structure confers rigidity and additional hydrogen-bonding sites, differing from the target compound’s planar cyano-vinyl-thiazole system. The 4-methoxyphenyl group in may enhance membrane permeability compared to the target’s ethoxy-hydroxyphenyl substituent .

Pharmacological Potential

While specific data for the target compound are unavailable, structurally related compounds exhibit diverse activities:

- N-(4-(2-(methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide () shows promise in kinase inhibition due to its pyrazole-thiazole hybrid structure.

- The fluorophenyl-thiadiazole derivative () has been explored for antimicrobial applications. The target compound’s thiophene and cyano groups may enhance selectivity for oxidative stress-related targets (e.g., COX-2 or NADPH oxidase) compared to phenyl-substituted analogues .

Data Tables

Table 1: Structural and Functional Comparison of Acetamide Derivatives

Research Findings and Implications

- Solubility : The ethoxy-hydroxyphenyl group may improve water solubility relative to purely hydrophobic substituents (e.g., 4-fluorophenyl in ) .

Q & A

Q. What are the critical considerations for designing a synthesis route for this compound?

- Methodological Answer : The synthesis of thiazole-acetamide derivatives typically involves condensation reactions between thiourea derivatives and maleimides or activated carbonyl compounds under reflux conditions. For example, heating 1-(1,3-dioxoisoindolin-2-yl)thiourea with aryl maleimides in glacial acetic acid at reflux (2–4 hours) yields thiazole-acetamide analogs. Reaction monitoring via TLC is essential to optimize reaction completion . Chloroacetyl chloride can be used to functionalize amino-thiazole intermediates in the presence of triethylamine, followed by recrystallization from ethanol-DMF mixtures to isolate pure products .

Q. How can spectroscopic and crystallographic methods confirm the compound’s structural integrity?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for verifying substituent positions, particularly the (E)-configuration of the cyano-vinyl group and thiophene-thiazole connectivity. Infrared (IR) spectroscopy confirms functional groups (e.g., cyano at ~2200 cm⁻¹, acetamide C=O at ~1680 cm⁻¹). For unambiguous structural validation, single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) resolves bond lengths, angles, and stereochemistry .

Q. What experimental protocols assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Stability studies should include:

- pH-dependent degradation : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours, followed by HPLC analysis to detect decomposition products.

- Thermal stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) determine melting points and thermal decomposition thresholds.

- Light sensitivity : Expose solid and solution forms to UV-Vis light (300–800 nm) and monitor degradation via UV-spectroscopy .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : Discrepancies between NMR/IR predictions and experimental data often arise from dynamic effects (e.g., tautomerism) or crystallographic packing forces. For example:

- Tautomeric equilibria : Variable-temperature NMR (VT-NMR) identifies shifts in proton environments caused by interconverting forms.

- X-ray validation : Compare experimental bond lengths (e.g., C=N in the cyano group) with computational models (DFT calculations) to confirm static vs. dynamic structures .

Q. What computational strategies predict the compound’s electronic properties and reactivity?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. Molecular docking (e.g., AutoDock Vina) models interactions with biological targets (e.g., kinases), while Molecular Dynamics (MD) simulations assess binding stability in aqueous environments. Solvent effects are incorporated via the Polarizable Continuum Model (PCM) .

Q. How can reaction conditions be optimized to improve yield and purity?

- Methodological Answer : Systematic optimization involves:

- Catalyst screening : Test palladium catalysts (e.g., Pd(OAc)₂) for cross-coupling reactions involving thiophene or cyano groups.

- Solvent effects : Compare polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (toluene) to enhance regioselectivity.

- Microwave-assisted synthesis : Reduce reaction times (e.g., 30 minutes vs. 4 hours) while maintaining yields ≥80% .

Q. What mechanistic insights explain the compound’s potential biological activity?

- Methodological Answer : Thiazole-thiophene hybrids often inhibit enzymes via π-π stacking (aromatic rings) and hydrogen bonding (acetamide group). For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.